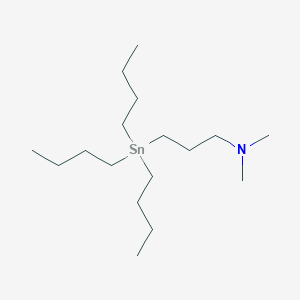

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-3-tributylstannylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4-5H2,2-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJGNSRNRSNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315380 | |

| Record name | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29346-31-4 | |

| Record name | NSC294240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the organotin compound.

Industrial Production Methods: Industrial production of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N,N-Dimethyl-3-(tributylstannyl)propan-1-amine can undergo nucleophilic substitution reactions where the stannyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various organotin oxides or hydroxides.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve mild temperatures and inert atmospheres.

Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with ligands and bases, are used under an inert atmosphere to facilitate the coupling process.

Major Products:

Substitution Reactions: Products include various substituted amines and organotin compounds.

Oxidation Reactions: Products include organotin oxides and hydroxides.

Coupling Reactions: Products are typically biaryl or other coupled organic compounds.

Scientific Research Applications

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Materials Science:

Medicinal Chemistry: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds.

Environmental Chemistry: Studies are conducted to understand its behavior and impact in the environment, particularly its degradation and toxicity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine in chemical reactions involves the activation of the stannyl group, which can participate in various nucleophilic and electrophilic processes. The molecular targets and pathways depend on the specific reaction and conditions. In coupling reactions, the stannyl group interacts with palladium catalysts to form intermediate complexes that facilitate the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Silane-Based Analogs

Example : N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine

- Structure : Replaces the tributylstannyl group with a trimethoxysilyl moiety.

- Applications : Used in hydrophilic silane coatings for improved surface stability and protein resistance. The zwitterionic sultone silane derivative (ZS-silane) demonstrates enhanced biocompatibility compared to tin analogs .

- Reactivity : Silanes are less toxic and more hydrolytically stable than stannanes, making them preferable for biomedical applications.

Comparison Table :

| Property | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine |

|---|---|---|

| Toxicity | High (organotin toxicity) | Low |

| Stability | Moderate (sensitive to oxidation) | High (hydrolytically stable) |

| Applications | Catalysis, organic synthesis | Surface coatings, biomedical materials |

Pharmaceutical Derivatives

Example: Chlorpromazine derivatives (e.g., N,N-Dimethyl-3-(phenothiazin-10-yl)propan-1-amine)

- Structure: Features a phenothiazine ring instead of the tributylstannyl group.

- Applications : Antipsychotic agents with modifications impacting potency. For instance, oxidation of promazine alters its electrochemical properties .

- Key Finding : Substituent geometry (e.g., olefin vs. saturated linker) significantly affects bioactivity. Olefin-containing compounds like OX03771 show higher squalene synthase inhibition (EC₅₀ = 526 nM) compared to saturated or alkyne-linked analogs .

Comparison Table :

| Compound | Substituent | Bioactivity (EC₅₀) | Application |

|---|---|---|---|

| OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] | Styrylphenoxy | 526 nM | Squalene synthase inhibition |

| OX03383 [N,N-dimethyl-3-(4-(phenylethynyl)phenoxy)propan-1-amine] | Phenylethynyl | Lower potency | Inactive in SAR studies |

| N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | Tributylstannyl | N/A (predicted) | Potential catalysis |

Antihistamine Derivatives

Example : Chlorpheniramine maleate (3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine)

- Structure : Contains a pyridyl and chlorophenyl group instead of tin.

- Applications : First-generation antihistamine with H₁ receptor antagonism. Modifications to the linker or aromatic groups alter pharmacokinetics .

- Key Finding : Metabolic stability is critical; bicyclic isosteres (e.g., benzothiazole OX03393) retain potency better than olefins, which undergo oxidation .

Comparison Table :

| Compound | Substituent | Metabolic Stability | Application |

|---|---|---|---|

| Chlorpheniramine maleate | Pyridyl/chlorophenyl | Moderate | Allergy treatment |

| OX03393 [3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine] | Benzothiazole | High | Squalene synthase inhibition |

| N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | Tributylstannyl | Low (predicted) | Limited biomedical use |

Lipid Nanoparticle Components

Example : Clin-DMA (2-{4-[(3b)-cholest-5-en-3-yloxy]-butoxy}-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]-propan-1-amine)

- Structure : Combines dimethylamine with lipid chains for systemic RNA delivery.

- Applications : Ionizable lipids in LNPs stimulate cytokine production, influenced by lipid components rather than payloads .

- Comparison: The tributylstannyl group’s bulkiness may hinder self-assembly in lipid nanoparticles compared to unsaturated lipid chains.

Key Research Findings

Substituent Geometry and Bioactivity : Olefin-containing compounds (e.g., OX03771) outperform saturated or alkyne-linked analogs in enzyme inhibition, suggesting geometric constraints are critical .

Toxicity vs. Stability : Silane analogs (e.g., ZS-silane) offer safer alternatives to tin compounds in biomedical applications .

Metabolic Considerations: Bicyclic isosteres improve metabolic stability, a lesson applicable to designing organotin derivatives for in vivo use .

Biological Activity

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine, also known as tributyl(3-dimethylaminopropyl)tin, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including relevant case studies and research findings.

- Chemical Name : N,N-dimethyl-3-(tributylstannyl)propan-1-amine

- CAS Number : 29346-31-4

- Molecular Formula : C17H39NSn

- Molecular Weight : 376.199 g/mol

- Boiling Point : 363.4ºC at 760 mmHg

- LogP : 5.78720 (indicating lipophilicity)

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine is a tin-containing compound that may exhibit biological activities through various mechanisms, including:

- Antiparasitic Activity : Some studies indicate that compounds with similar structures can inhibit the growth of parasites, including Plasmodium falciparum, which causes malaria. The mechanism often involves interference with kinase pathways essential for parasite survival .

- Anticancer Properties : Research has shown that organotin compounds can exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have been found to induce apoptosis in various cancer types by interacting with cellular signaling pathways .

Antiparasitic Activity

A study focusing on related compounds demonstrated significant activity against Plasmodium species, with IC50 values indicating effective inhibition of parasite growth. The structural similarities suggest that N,N-Dimethyl-3-(tributylstannyl)propan-1-amine may also possess similar properties .

Anticancer Activity

In vitro studies have highlighted the potential of organotin compounds like N,N-Dimethyl-3-(tributylstannyl)propan-1-amine in cancer treatment. For example, derivatives have shown cytotoxic effects against various human cancer cell lines, with some achieving IC50 values in the micromolar range, surpassing standard chemotherapeutics like etoposide .

Case Studies

- Study on Anticancer Activity : A recent investigation evaluated the efficacy of organotin derivatives against colorectal (HCT116), osteosarcoma (SAOS), and breast cancer (MDA-MB-468) cell lines. The results indicated strong cytotoxicity, suggesting that modifications to the tin structure could enhance biological activity .

- Antiparasitic Screening : High-throughput screening of related compounds identified several candidates with sub-micromolar potency against T. cruzi and L. donovani. These findings underscore the potential for N,N-Dimethyl-3-(tributylstannyl)propan-1-amine to be developed as an antiparasitic agent .

Data Table of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.